molecular formula C10H7ClO B11911515 1H-indene-2-carbonyl Chloride CAS No. 43073-37-6

1H-indene-2-carbonyl Chloride

Cat. No.: B11911515
CAS No.: 43073-37-6
M. Wt: 178.61 g/mol
InChI Key: CZXQMXSAJXNXAF-UHFFFAOYSA-N
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Description

1H-indene-2-carbonyl Chloride is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a carbonyl chloride group attached to the second position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-indene-2-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indene-2-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-indene-2-carbonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

  • Amides, esters, and thioesters from substitution reactions.
  • 1H-indene-2-carboxaldehyde or 1H-indene-2-methanol from reduction reactions.
  • 1H-indene-2-carboxylic acid from oxidation reactions.

Mechanism of Action

The mechanism of action of 1H-indene-2-carbonyl Chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the indene scaffold .

Comparison with Similar Compounds

Uniqueness: 1H-indene-2-carbonyl Chloride is unique due to its high reactivity and versatility in synthetic chemistry. The presence of the carbonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

43073-37-6

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

1H-indene-2-carbonyl chloride

InChI

InChI=1S/C10H7ClO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2

InChI Key

CZXQMXSAJXNXAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C(=O)Cl

Origin of Product

United States

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